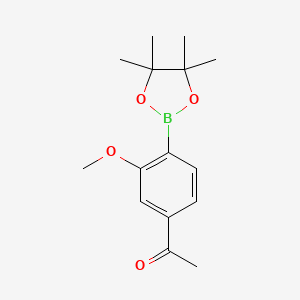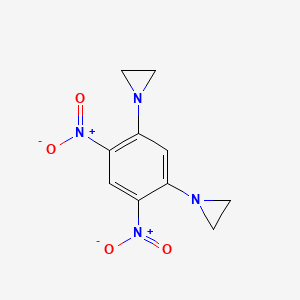
(4-Azidobenzoyl)cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Azidobenzoyl)cysteine is a synthetic compound that combines the structural features of azidobenzoyl and cysteine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Azidobenzoyl)cysteine typically involves the conjugation of 4-azidobenzoic acid with cysteine. One common method includes the activation of 4-azidobenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) to form an active ester. This ester then reacts with the amino group of cysteine to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, which are crucial for its applications in research and industry.
Analyse Chemischer Reaktionen
Types of Reactions: (4-Azidobenzoyl)cysteine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other substituted derivatives.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like triphenylphosphine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide and various nucleophiles.
Cycloaddition: Copper(I) catalysts are commonly used for Huisgen cycloaddition.
Reduction: Triphenylphosphine or other reducing agents.
Major Products:
Substitution Products: Amines or other substituted derivatives.
Cycloaddition Products: Triazoles.
Reduction Products: Amines.
Wissenschaftliche Forschungsanwendungen
(4-Azidobenzoyl)cysteine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of protein interactions and labeling due to its photoaffinity properties.
Industry: Utilized in the development of novel materials and bioconjugates.
Wirkmechanismus
The mechanism of action of (4-Azidobenzoyl)cysteine primarily involves its ability to form covalent bonds with target molecules through its azido group. This group can undergo photolysis to generate a highly reactive nitrene intermediate, which can then insert into C-H, N-H, or O-H bonds of target molecules. This property makes it useful for photoaffinity labeling and studying molecular interactions .
Vergleich Mit ähnlichen Verbindungen
(4-Azidobenzoic Acid): Shares the azido group but lacks the cysteine moiety.
(4-Azidobenzoyl)glycine: Similar structure but with glycine instead of cysteine.
(4-Azidobenzoyl)alanine: Similar structure but with alanine instead of cysteine.
Uniqueness: (4-Azidobenzoyl)cysteine is unique due to the presence of both the azido group and the cysteine moiety. This combination allows it to participate in a wide range of chemical reactions and makes it particularly useful for bioconjugation and photoaffinity labeling applications .
Eigenschaften
Molekularformel |
C10H10N4O3S |
|---|---|
Molekulargewicht |
266.28 g/mol |
IUPAC-Name |
(2R)-2-[(4-azidobenzoyl)amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C10H10N4O3S/c11-14-13-7-3-1-6(2-4-7)9(15)12-8(5-18)10(16)17/h1-4,8,18H,5H2,(H,12,15)(H,16,17)/t8-/m0/s1 |
InChI-Schlüssel |
JLNQJWQAFNTRJH-QMMMGPOBSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CS)C(=O)O)N=[N+]=[N-] |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NC(CS)C(=O)O)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 3-[(4-methylphenyl)sulfonylcarbamoylsulfanyl]propanoate](/img/structure/B13986078.png)











